N',N'-diethyl-N-(4-sulfamoylphenyl)oxamide
Overview
Description
N’,N’-diethyl-N-(4-sulfamoylphenyl)oxamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of the sulfonamide group in the molecule imparts unique chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(4-sulfamoylphenyl)oxamide typically involves the reaction of N’,N’-diethyl-4-sulfamoylbenzoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with diethylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent any side reactions. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N’,N’-diethyl-N-(4-sulfamoylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(4-sulfamoylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N’,N’-diethyl-N-(4-sulfamoylphenyl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonamide group into various molecules.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-(4-sulfamoylphenyl)oxamide involves the inhibition of specific enzymes. The sulfonamide group binds to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)acetamide
- N-(4-sulfamoylphenyl)benzamide
- N-(4-sulfamoylphenyl)thiourea
Uniqueness
N’,N’-diethyl-N-(4-sulfamoylphenyl)oxamide is unique due to the presence of the diethyl groups attached to the nitrogen atoms. This structural feature enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it more effective as an enzyme inhibitor compared to other similar compounds .
Properties
IUPAC Name |
N',N'-diethyl-N-(4-sulfamoylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-3-15(4-2)12(17)11(16)14-9-5-7-10(8-6-9)20(13,18)19/h5-8H,3-4H2,1-2H3,(H,14,16)(H2,13,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDXDHTMMNHST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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